molecular formula C21H23NO4 B5522353 2-(2,3-dihydro-1H-inden-1-yl)-N-[(7-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)methyl]acetamide

2-(2,3-dihydro-1H-inden-1-yl)-N-[(7-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)methyl]acetamide

Cat. No.: B5522353
M. Wt: 353.4 g/mol
InChI Key: KLMXFILRGBDDPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound contains an indene moiety, which is a polycyclic hydrocarbon composed of a benzene ring fused with a cyclopentene . It also contains a benzodioxin moiety, which is a type of ether that is often found in pharmaceuticals and other biologically active compounds .


Synthesis Analysis

While specific synthesis methods for this compound are not available, the synthesis of similar compounds often involves the reaction of the corresponding indene and benzodioxin derivatives . The exact method would depend on the specific substituents and their positions on the indene and benzodioxin rings .


Chemical Reactions Analysis

The indene and benzodioxin moieties in the compound can undergo various chemical reactions. For example, indenes can participate in electrophilic aromatic substitution reactions, while benzodioxins can undergo reactions involving the opening of the dioxin ring .

Scientific Research Applications

Anticonvulsant Activities

Research into compounds similar to the one mentioned has focused on their potential anticonvulsant properties. Studies on functionalized amino acid anticonvulsants have indicated that certain molecular features may be responsible for anticonvulsant activities, highlighting the significance of stereochemistry and molecular interactions in designing effective anticonvulsant drugs (Camerman et al., 2005).

Herbicide Metabolism and Environmental Impact

Research on chloroacetamide herbicides, which share a functional group with the mentioned compound, has investigated their metabolism in human and rat liver microsomes. This research provides insights into the metabolic pathways and potential environmental and health impacts of these herbicides (Coleman et al., 2000).

Synthesis and Properties of Heterocycles

The synthesis of heterocycles, such as silaheterocyclic benzoxazasiloles, through the interaction of compounds containing acetamide moieties with dichlorosilanes, has been explored. This research sheds light on the structural and chemical properties of such heterocycles, which could have implications for material science and pharmaceutical synthesis (Lazareva et al., 2017).

Anticancer Activity

Compounds structurally related to the mentioned acetamide have been synthesized and evaluated for their anticancer activity. This includes the investigation of 1H-inden-1-one substituted (heteroaryl)acetamide derivatives, demonstrating the potential for the development of new anticancer agents (Karaburun et al., 2018).

Anti-diabetic Potential

The synthesis and evaluation of a series of compounds for their anti-diabetic potentials highlight the ongoing search for novel therapeutic agents in the management of diabetes. Such studies contribute to understanding the structure-activity relationships crucial for designing effective anti-diabetic drugs (Abbasi et al., 2023).

Future Directions

The study of compounds containing indene and benzodioxin moieties is an active area of research, due to their potential biological activities . Future research may focus on the synthesis of new derivatives, investigation of their biological activities, and development of drugs based on these structures .

Properties

IUPAC Name

2-(2,3-dihydro-1H-inden-1-yl)-N-[(6-methoxy-2,3-dihydro-1,4-benzodioxin-7-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO4/c1-24-18-12-20-19(25-8-9-26-20)10-16(18)13-22-21(23)11-15-7-6-14-4-2-3-5-17(14)15/h2-5,10,12,15H,6-9,11,13H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLMXFILRGBDDPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1CNC(=O)CC3CCC4=CC=CC=C34)OCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.